Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid
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Overview
Description
Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid is a compound used primarily in the field of peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is particularly useful due to its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and high-yield production of Fmoc-protected amino acids .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution: Reactions involving the substitution of functional groups on the biphenyl moiety.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include peptides with the desired sequence and structure, as well as substituted biphenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid is used in the synthesis of peptides and peptidomimetics. It serves as a building block for the construction of complex peptide chains through SPPS .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
In medicine, Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid is used in the design and synthesis of peptide-based pharmaceuticals. These drugs can target specific proteins and pathways in the body, offering potential treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptide chains. The biphenyl moiety provides additional stability and can participate in π-π interactions, enhancing the overall stability of the peptide .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(s)-3-amino-3-(2-bromo-phenyl)-propionic acid
- Fmoc-®-3-amino-3-(3-bromo-phenyl)-propionic acid
- Fmoc-(s)-3-amino-3-(4-hydroxy-phenyl)-propionic acid
- (r,s)-Fmoc-3-amino-3-(biphenyl)-propionic acid
Uniqueness
Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid is unique due to its specific biphenyl moiety, which provides additional stability and potential for π-π interactions. This makes it particularly useful in the synthesis of stable and complex peptides .
Properties
Molecular Formula |
C31H27NO4 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C31H27NO4/c33-30(34)24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)19-32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m0/s1 |
InChI Key |
BAFGGIURIPOBEL-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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